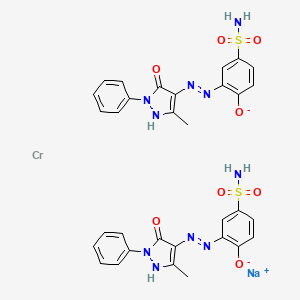
Acid Orange 88
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Orange 88 is a synthetic azo dye commonly used in various industries, including textiles, leather, and paper. It is known for its vibrant orange color and is often used to dye wool, silk, and nylon. The compound is water-soluble and is typically applied in an acidic dye bath.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acid Orange 88 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-amino-4-hydroxybenzenesulfonamide, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control temperature, pH, and reactant concentrations. The final product is usually isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Acid Orange 88 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic or basic conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically involve breaking the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group in this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted aromatic sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Acid Orange 88 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in studies involving azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of azo dyes in biological systems.
Industry: Widely used in textile dyeing, leather processing, and paper coloring. .
Wirkmechanismus
The primary mechanism of action of Acid Orange 88 involves its interaction with fibers and other substrates through ionic and hydrogen bonding. The sulfonic acid group in the dye forms strong ionic bonds with the cationic sites on fibers like wool and silk. Additionally, the azo group can participate in hydrogen bonding, enhancing the dye’s affinity for the substrate. The molecular targets include amino groups on proteins and other nucleophilic sites on the substrate.
Vergleich Mit ähnlichen Verbindungen
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: Used in similar industries but provides a red hue instead of orange.
Methyl Orange: Commonly used as a pH indicator with a different color change range.
Uniqueness of Acid Orange 88:
Color: Provides a distinct orange hue that is not easily replicated by other dyes.
Stability: Exhibits good stability under various dyeing conditions, making it suitable for industrial applications.
Versatility: Can be used in multiple industries, including textiles, leather, and paper, as well as in scientific research.
This compound stands out due to its unique combination of color, stability, and versatility, making it a valuable compound in both industrial and research settings.
Eigenschaften
Molekularformel |
C32H28CrN10NaO8S2- |
|---|---|
Molekulargewicht |
819.7 g/mol |
IUPAC-Name |
sodium;chromium;2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C16H15N5O4S.Cr.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,20,22H,1H3,(H2,17,24,25);;/q;;;+1/p-2 |
InChI-Schlüssel |
KANWFHVYUDYFTR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


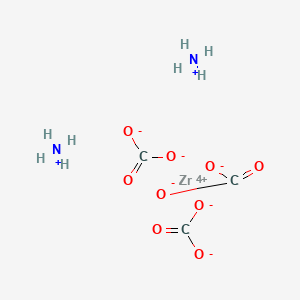
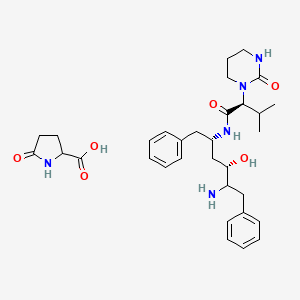
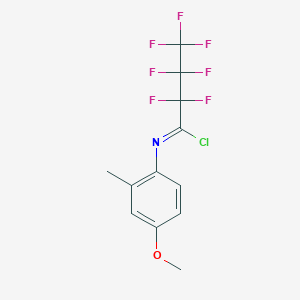

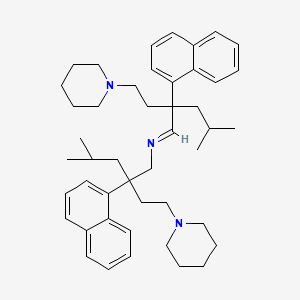
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)

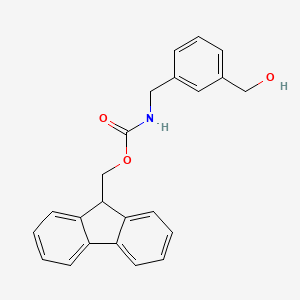
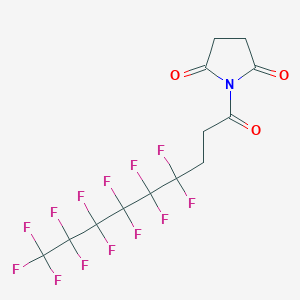
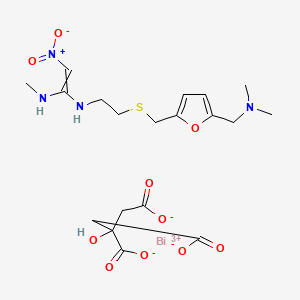
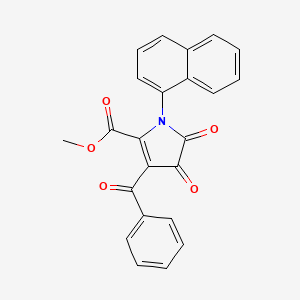
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
